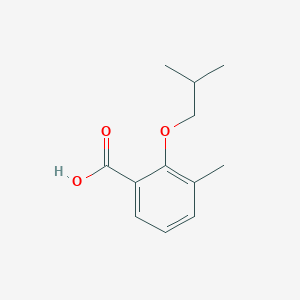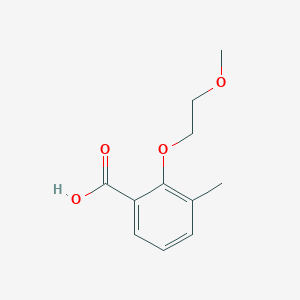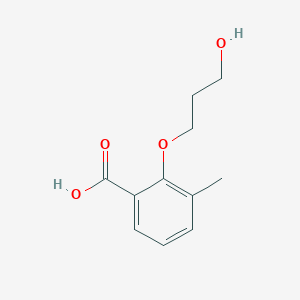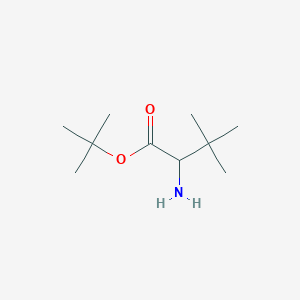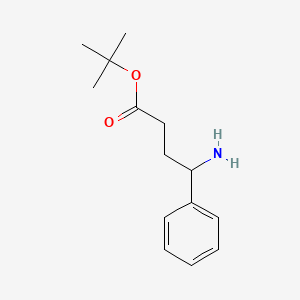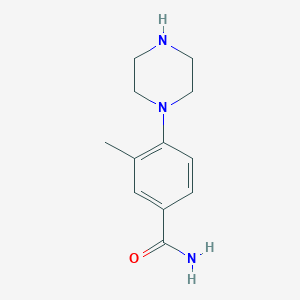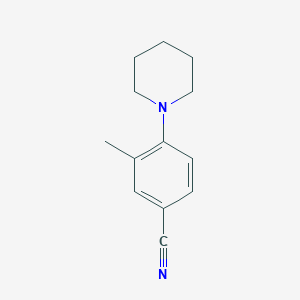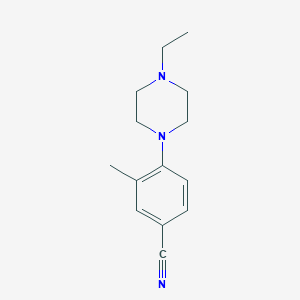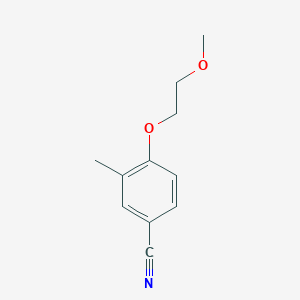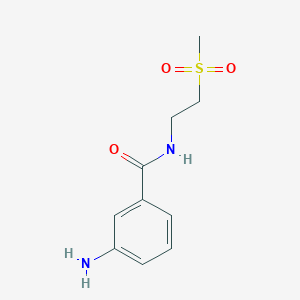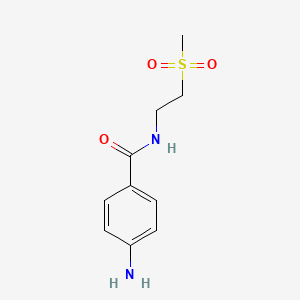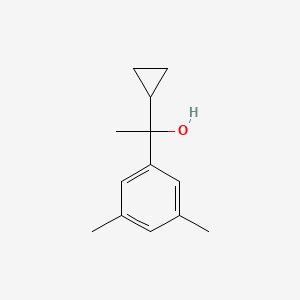
Methyl 2-amino-4-sulfanylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-sulfanylbutanoate: is an organic compound with the molecular formula C6H13NO2S It is a derivative of butanoic acid, featuring an amino group at the second position and a sulfanyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-sulfanylbutanoate typically involves the esterification of 2-amino-4-sulfanylbutanoic acid. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
化学反应分析
Types of Reactions: Methyl 2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways involving sulfur-containing amino acids.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism by which Methyl 2-amino-4-sulfanylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize amino acid derivatives, potentially inhibiting or modifying their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
2-amino-4-sulfanylbutanoic acid: The parent compound, differing only by the absence of the methyl ester group.
Methyl 2-amino-4-methylsulfanylbutanoate: A similar compound where the sulfanyl group is replaced by a methylsulfanyl group.
Methyl 2-amino-4-hydroxybutanoate: A compound with a hydroxyl group instead of a sulfanyl group.
Uniqueness: Methyl 2-amino-4-sulfanylbutanoate is unique due to the presence of both an amino group and a sulfanyl group, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation and reduction reactions makes it particularly versatile in synthetic chemistry and biological studies.
属性
IUPAC Name |
methyl 2-amino-4-sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBQMUGQGMBCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
